molecular formula C8H7ClF6N2 B1338542 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride CAS No. 502496-23-3

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride

Cat. No.: B1338542
CAS No.: 502496-23-3
M. Wt: 280.6 g/mol
InChI Key: OPIOKSFIERNABH-UHFFFAOYSA-N
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Description

Infrared (IR) Spectral Signatures

The IR spectrum (Figure 2) exhibits characteristic absorption bands:

  • N–H stretch : 3273 cm⁻¹ (hydrazine group).
  • C–F stretch : 1110–1250 cm⁻¹ (trifluoromethyl groups).
  • C=N stretch : 1577 cm⁻¹ (conjugation with aromatic ring).
  • C–Cl stretch : 680 cm⁻¹ (hydrochloride counterion).

The absence of a broad O–H stretch (2500–3300 cm⁻¹) confirms the absence of water in the crystalline form.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (300 MHz, CDCl₃):

  • δ 7.89 ppm (s, 2H) : Aromatic protons adjacent to trifluoromethyl groups.
  • δ 7.64 ppm (s, 1H) : Central aromatic proton.
  • δ 4.23–4.05 ppm (m, 2H) : Hydrazine NH protons (exchange broadened).

¹³C NMR (75 MHz, CDCl₃):

  • δ 132.2 ppm (q, J = 32.9 Hz) : Carbon atoms bonded to –CF₃.
  • δ 122.9 ppm (q, J = 272.8 Hz) : Trifluoromethyl carbons.
  • δ 115.6 ppm : Aromatic carbons.

Mass Spectrometric Fragmentation Patterns

The mass spectrum (EI-MS) shows:

  • Molecular ion peak : m/z 244.0435 (free base, C₈H₆F₆N₂).
  • Base peak : m/z 128 (loss of –NH–NH₂ and one –CF₃ group).
  • Fragment at m/z 207 : Corresponds to [C₇H₃F₆]⁺.

For the hydrochloride form, the molecular ion is observed at m/z 280.0435 (C₈H₇ClF₆N₂), with a chlorine isotopic pattern confirming the presence of Cl.

Table 3: Key mass spectral fragments

m/z Fragment
244 [M–Cl]⁺
207 [C₇H₃F₆]⁺
128 [C₆H₄F₃]⁺

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F6N2.ClH/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15;/h1-3,16H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIOKSFIERNABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500325
Record name [3,5-Bis(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502496-23-3
Record name [3,5-Bis(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3,5-bis(trifluoromethyl)phenyl]hydrazine hydrochloride
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Preparation Methods

The synthesis of 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Condensation with Carbonyl Compounds

The hydrazine group facilitates condensation reactions with carbonyl compounds (aldehydes/ketones) to form pyrazole derivatives. This is a cornerstone reaction for synthesizing biologically active heterocycles.

Example : Reaction with acetic anhydride under controlled conditions yields 3,5-bis(trifluoromethyl)phenyl-derived pyrazole aldehydes .
Reaction Conditions :

  • Reagents: Acetic anhydride, sulfuric acid

  • Temperature: 90°C

  • Duration: 8 hours

  • Yield: >85% (after purification)

Mechanism :

  • Nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon.

  • Cyclization and dehydration to form the pyrazole ring.

Substitution Reactions

The hydrazine moiety participates in nucleophilic substitution reactions, particularly with alkyl halides or acyl chlorides, to form N-substituted derivatives.

Example : Reaction with methyl iodide produces N-methyl-3,5-bis(trifluoromethyl)phenylhydrazine.
Reaction Conditions :

  • Solvent: Ethanol

  • Base: Sodium hydroxide

  • Temperature: 25–40°C

Key Feature : The trifluoromethyl groups enhance electrophilicity at the para positions, directing substitution to the hydrazine nitrogen.

Oxidation to Azo Compounds

Controlled oxidation converts the hydrazine group into an azo (–N=N–) linkage, useful for synthesizing dyes and coordination complexes.

Reagents :

  • Potassium permanganate (KMnO₄) in acidic media

  • Hydrogen peroxide (H₂O₂) with catalytic Fe³⁺

Product : 3,5-Bis(trifluoromethyl)azobenzene
Applications : Azo compounds derived from this reaction show potential in photodynamic therapy and sensor technologies.

Mechanistic Insights

  • Electron-Withdrawing Effects : The trifluoromethyl groups stabilize intermediates via inductive effects, favoring electrophilic aromatic substitution at the hydrazine site.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate condensation reactions by stabilizing charged intermediates .

Scientific Research Applications

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound with a variety of applications, particularly in the fields of pharmaceuticals and chemical research . It has the molecular formula C₈H₇ClF₆N₂ and a molecular weight of 280.60 g/mol .

Chemical and Physical Properties

  • Melting Point The melting point of this compound is reported to be >300 °C , but also as approximately 208 °C with decomposition . Another source lists the melting point as 80-83°C .

Synonyms

  • 3,5-Bis(trifluoromethy)phenylhydrazine HCl
  • 3,5-BIS(TRIFLUOROMETHYL)PHENYLHYDRAZINE HCL
  • 3,5-Ditrifluoromethylphenylhydrazine hydrochloride
  • 3,5-Ditrifluoromethylphenylhydrazine hydrochlroide
  • 5-Bis(trifluoromethyl)phenylhydrazine hydrochloride
  • 1,3-Bis(trifluoromethyl)-5-hydrazinobenzene hydrochloride

Applications

  • Synthesis of Pyrazole Derivatives: this compound is used in the synthesis of pyrazole derivatives, which have demonstrated potent antimicrobial activities against drug-resistant bacteria . Pyrazole derivatives are a class of heterocyclic compounds with a wide range of biological activities .
  • Antimicrobial Research: Derivatives synthesized using this compound have shown potential as growth inhibitors of bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA) . Compounds with MIC values as low as 0.5 µg/mL have been reported .
  • Pharmaceutical Applications: The trifluoromethyl substituted phenyl moiety, present in this compound, is known to improve the pharmacodynamics and pharmacokinetic properties of drugs . Many widely used drugs contain this moiety .
  • General Reagent: this compound is used as a reagent in various chemical syntheses . It is also used in biomedical research, forensic work, and clinical diagnostics .

Safety and Hazards

  • GHS Classification: According to GHS (Globally Harmonized System) classifications, this compound is hazardous . It can cause harm if swallowed, in contact with skin, or inhaled . It causes skin and serious eye irritation and may cause respiratory irritation .
    • Hazard Codes:
      • H302: Harmful if swallowed
      • H312: Harmful in contact with skin
      • H315: Causes skin irritation
      • H319: Causes serious eye irritation
      • H332: Harmful if inhaled
      • H335: May cause respiratory irritation
  • Precautionary Statements:
    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray
    • P264: Wash skin thoroughly after handling
    • P280: Wear protective gloves/protective clothing/eye protection/face protection
    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
  • Storage: Should be stored under ambient temperatures .

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

3,5-Dimethylphenylhydrazine Hydrochloride (CAS 60481-36-9)
  • Structure : Methyl (-CH₃) groups replace -CF₃ groups.
  • Molecular Weight : 172.08 g/mol (vs. 280.60 for the trifluoromethyl analog) .
  • Lipophilicity : Lacks fluorinated substituents, resulting in lower log Po/w (predicted <3.29).
  • Applications : Used in organic synthesis but less prevalent in MRI contrast agents due to reduced electron-withdrawing effects and lipophilicity .
(4-Trifluoromethyl)phenylhydrazine Hydrochloride
  • Structure : A single -CF₃ group at the para position.
  • Lipophilicity : Log Po/w ≈3.0–3.5 (estimated), slightly lower than the 3,5-bis(trifluoromethyl) analog due to fewer -CF₃ groups .
  • Reactivity : Less sterically hindered, enabling faster nucleophilic reactions in synthesis .

Lipophilicity and MRI Contrast Agent Performance

In Gd-DOTA complexes (e.g., AspGlyMe-DOTA-Gd), 3,5-bis(trifluoromethyl)phenylhydrazine-derived ligands exhibit log k’w (chromatographic lipophilicity) values of 2.00–2.80, depending on spacer length and aromaticity. Comparatively:

  • 3,5-Bis(trifluoromethyl)benzylamine-AspGlyMe-DOTA-Gd : Log k’w = 1.6, indicating lower lipophilicity than the phenylhydrazine analog (log k’w = 2.00) .
  • GluGlyMe-DOTA-Gd Complexes : Higher log k’w (>6.3) due to extended spacer chains and additional aromatic systems .

Tabulated Comparison of Key Properties

Compound Molecular Weight (g/mol) log Po/w Lipophilicity (log k’w) Key Applications Safety Profile
3,5-Bis(trifluoromethyl)phenylhydrazine HCl 280.60 3.29 2.00–2.80 (AspGlyMe-DOTA) MRI contrast agents, indole synthesis H302, H315, H319
3,5-Dimethylphenylhydrazine HCl 172.08 ~1.5–2.0 Not reported Organic synthesis Limited data
(4-Trifluoromethyl)phenylhydrazine HCl ~215.0 ~3.0–3.5 Not reported Intermediate in drug synthesis Similar hazards
3,5-Bis(trifluoromethyl)benzylamine-AspGlyMe-DOTA-Gd ~800–900 - 1.60 MRI contrast agents Low acute toxicity

Research Findings and Implications

  • Lipophilicity Trends: The 3,5-bis(trifluoromethyl) substitution enhances lipophilicity compared to mono-trifluoromethyl or methyl analogs, making it suitable for blood-brain barrier penetration in imaging agents .
  • Synthetic Versatility : Fluorine atoms improve electrophilic reactivity, enabling regioselective formation of complex heterocycles .
  • Safety Considerations : The compound’s CYP1A2 inhibition necessitates caution in drug design, whereas β-cyclodextrin complexation offers a stabilization strategy .

Biological Activity

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride (CAS Number: 502496-23-3) is a synthetic compound characterized by its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring and a hydrazine moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against pathogens, and relevant case studies.

  • Molecular Formula : C8H6ClF6N2
  • Molar Mass : 252.59 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in organic solvents but insoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl groups enhance the lipophilicity of the compound, allowing it to penetrate biological membranes and interact with hydrophobic regions of proteins and enzymes. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to modulation of enzymatic activities and cellular pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains, including drug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).

Efficacy Against Bacterial Strains

A study demonstrated that derivatives synthesized from this compound exhibited potent growth inhibition against MRSA and other bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.5 µg/mL, indicating strong antibacterial activity .

CompoundMIC (µg/mL)Target Bacteria
Compound 110.5MRSA
Compound 281.0S. aureus
Compound 291.0E. faecalis

Biofilm Eradication

In addition to growth inhibition, certain compounds derived from this compound showed significant biofilm eradication capabilities. For example, compounds demonstrated minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL against biofilms formed by S. aureus and E. faecalis .

Case Studies

  • Study on Antimicrobial Derivatives :
    Research published in Molecules focused on synthesizing pyrazole derivatives from this compound. These derivatives showed varying degrees of antimicrobial activity against resistant strains of bacteria, with some achieving MIC values as low as 0.25 µg/mL .
  • Mechanistic Insights :
    Another study investigated the mechanism through which these compounds exert their antimicrobial effects. It was found that the trifluoromethyl groups play a crucial role in enhancing the interaction with bacterial membranes, thus increasing permeability and leading to cell lysis .

Q & A

Q. What are the key synthetic routes for preparing 3,5-bis(trifluoromethyl)phenylhydrazine hydrochloride, and how can reaction purity be optimized?

The compound is typically synthesized via diazotization of 3,5-bis(trifluoromethyl)aniline followed by reduction with stannous chloride (SnCl₂) in hydrochloric acid. A critical step is maintaining a low temperature (0–5°C) during diazotization to avoid side reactions. Post-synthesis purification involves recrystallization from ethanol/water mixtures to achieve ≥98% purity (by HPLC). Impurities often arise from incomplete reduction or residual solvents; vacuum drying (40°C, 24 hrs) minimizes solvent retention .

Q. How is this compound characterized structurally and functionally?

  • Structural characterization : Use 1^1H/19^19F NMR to confirm the hydrazine moiety (δ 6.5–7.5 ppm for aromatic protons) and trifluoromethyl groups (δ -60 to -65 ppm in 19^19F NMR). IR spectroscopy identifies N–H stretches (~3300 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .
  • Functional analysis : Reactivity is tested via condensation with carbonyl compounds (e.g., ketones) to form hydrazones, monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. What are the primary applications of this compound in analytical chemistry?

It is widely used as a derivatizing agent for aldehydes and ketones in gas chromatography (GC) and GC-MS. For formaldehyde detection, derivatization forms a stable hydrazone adduct, detectable at sub-ppb levels with electron capture detection (ECD) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl groups influence reaction mechanisms in heterocyclic synthesis?

The electron-withdrawing trifluoromethyl groups deactivate the phenyl ring, slowing electrophilic substitution but enhancing nucleophilic attack at the hydrazine moiety. In Fischer indole synthesis, this directs regioselectivity toward C-3 substitution in indole derivatives. Computational studies (DFT) show a 15–20% increase in activation energy compared to non-fluorinated analogs, necessitating higher reaction temperatures (80–100°C) .

Q. What experimental conditions destabilize this compound, and how can stability be improved?

  • Instability factors : Exposure to moisture (hydrolysis), light (photodegradation), and temperatures >40°C (thermal decomposition).
  • Mitigation strategies : Store in amber vials under inert gas (N₂/Ar) at –20°C. Lyophilization increases shelf life (≥2 years) by reducing water content to <0.1% (Karl Fischer titration) .

Q. How can conflicting GC-MS data on hydrazone derivatives be resolved?

Contradictions in retention times or mass spectra often stem from:

  • Co-elution of isomers : Use 2D-GC with polar/non-polar columns to separate structural analogs .
  • Fragmentation ambiguity : Employ high-resolution MS (HRMS) to distinguish between [M+H]⁺ and [M+Na]⁺ adducts. For example, the hydrazone derivative of formaldehyde (MW 312.08) shows a base peak at m/z 213.05 (C₈H₅F₆N₂⁺) .

Methodological Recommendations

Q. What protocols ensure reproducibility in derivatization reactions?

  • Molar ratio : Use a 2:1 excess of hydrazine to carbonyl compound to account for moisture interference.
  • Reaction time : 30–60 mins at 25°C for aldehydes; 2–4 hrs for ketones.
  • Validation : Spike recovery tests (90–110%) confirm derivatization efficiency .

Q. How can trace impurities from synthesis be quantified and removed?

  • Quantification : UPLC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid). Detect impurities like unreacted aniline (RT 3.2 mins) and SnCl₂ residues (ICP-MS).
  • Removal : Solid-phase extraction (SPE) with silica gel removes polar impurities; non-polar contaminants are eliminated via activated charcoal treatment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride
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3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride

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